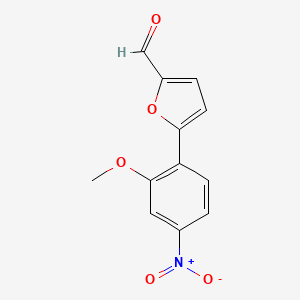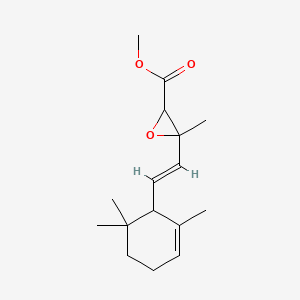
Methyl alpha ionone glycidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl alpha ionone glycidate can be synthesized through the Darzens reaction, which involves the reaction of a carbonyl compound with an alpha-halo ester in the presence of a base, resulting in the formation of an alpha, beta-epoxy ester . The reaction typically requires controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of citral and acetone as starting materials. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl alpha ionone glycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Applications De Recherche Scientifique
Methyl alpha ionone glycidate has extensive applications in various scientific research domains:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s floral aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is widely used in the fragrance industry for the production of perfumes, soaps, and other scented products
Mécanisme D'action
The mechanism of action of methyl alpha ionone glycidate involves its interaction with olfactory receptors, which are responsible for detecting scents. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its floral and woody aroma. The specific molecular targets and pathways involved in this process are still under investigation .
Comparaison Avec Des Composés Similaires
- Methyl beta ionone glycidate
- Ethyl alpha ionone glycidate
- Ethyl beta ionone glycidate
Comparison: Methyl alpha ionone glycidate is unique due to its specific molecular structure, which imparts a distinct floral and woody aroma. Compared to its similar compounds, it has a different odor threshold and scent quality, making it particularly valuable in the fragrance industry .
Propriétés
Numéro CAS |
67905-40-2 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
methyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H24O3/c1-11-7-6-9-15(2,3)12(11)8-10-16(4)13(19-16)14(17)18-5/h7-8,10,12-13H,6,9H2,1-5H3 |
Clé InChI |
WOCOGWMEEYJGLH-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
SMILES canonique |
CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


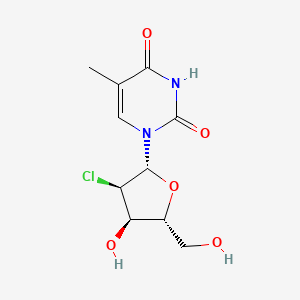
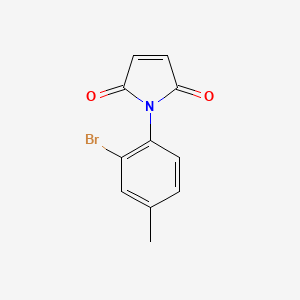
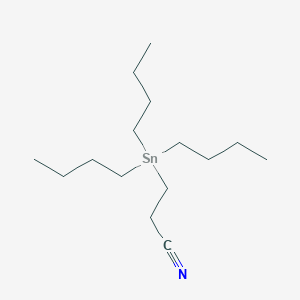
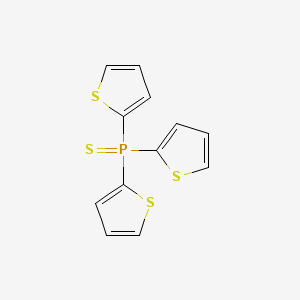
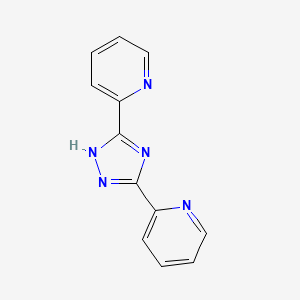
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1605299.png)
![2-[(4-methoxybenzoyl)amino]benzoic Acid](/img/structure/B1605301.png)
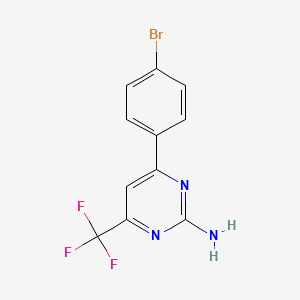
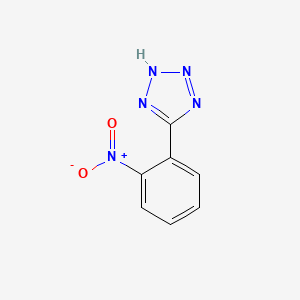

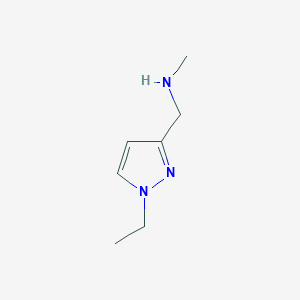
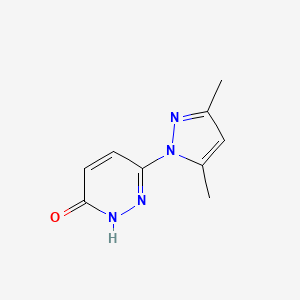
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
